molecular formula C19H18ClN3O5 B12007531 (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt

(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt

Cat. No.: B12007531
M. Wt: 403.8 g/mol
InChI Key: UFDGEMYZSPSGFD-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt typically involves multiple steps, including the formation of the imidazole ring and the attachment of the chlorophenyl and pyridinylmethanol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

standard organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its unique structure makes it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol: The base compound without the maleate salt.

    (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, hydrochloride salt: A similar compound with a different salt form.

Uniqueness

The maleate salt form of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol is unique due to its specific salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it valuable for certain research applications where these properties are critical .

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol

InChI

InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UFDGEMYZSPSGFD-WLHGVMLRSA-N

Isomeric SMILES

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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